N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide
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Overview
Description
This compound is a pyrazole derivative, which is a class of organic compounds known for their wide range of biological activities . The presence of the methoxyphenyl group and the thieno[3,4-c]pyrazol moiety suggests potential pharmacological properties.
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrazole derivatives are typically synthesized through the reaction of hydrazines with α,β-unsaturated carbonyl compounds .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. Pyrazoles typically have a five-membered ring with two nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the methoxy group could impact its solubility .Scientific Research Applications
Synthesis and Biological Organocatalysis
A study by Zolfigol et al. (2013) introduced a green and efficient method for synthesizing pyranopyrazoles, demonstrating the utility of isonicotinic acid as a dual and biological organocatalyst. This highlights a potential application of similar chemical structures in facilitating organic reactions under environmentally friendly conditions (Zolfigol et al., 2013).
Antitumor Evaluations
Mohareb et al. (2014) explored the synthesis of various pyrazole derivatives, including thieno[2,3-b]pyridine and thiazole derivatives, followed by their anti-tumor evaluations against several human tumor cell lines. Some compounds exhibited higher inhibitory effects than the reference drug doxorubicin, suggesting the potential of these chemical structures in cancer therapy (Mohareb et al., 2014).
Analgesic Properties
Khalifa et al. (2019) synthesized trisubstituted pyrazoles with potential analgesic properties. One of the synthesized analogs showed significant analgesic effects, indicating the therapeutic potential of these compounds as analgesics (Khalifa et al., 2019).
Antimicrobial and Anticoccidial Activities
Georgiadis (1976) reported on the synthesis of compounds with potential antimicrobial and anticoccidial activities, highlighting the broader applicability of these chemical structures in developing new therapeutic agents (Georgiadis, 1976).
Anticancer and Antiviral Activities
Havrylyuk et al. (2013) synthesized 2-pyrazoline-substituted 4-thiazolidinones and evaluated their in vitro anticancer activity. Some compounds showed selective inhibition of leukemia cell lines, while others demonstrated high activity against Tacaribe virus strain, indicating the potential of these structures in anticancer and antiviral therapies (Havrylyuk et al., 2013).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-10(2)16(20)17-15-13-8-22-9-14(13)18-19(15)11-4-6-12(21-3)7-5-11/h4-7,10H,8-9H2,1-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIVOZAHMIKAPRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401320960 |
Source
|
Record name | N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401320960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
41 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49678172 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
392253-23-5 |
Source
|
Record name | N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401320960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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